molecular formula C20H14FN3OS2 B14962495 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B14962495
M. Wt: 395.5 g/mol
InChI Key: KYYMPAXIKZPOPT-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a variety of functional groups, including fluorophenyl, furan, thiophene, pyrazole, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, furan-2-carbaldehyde, thiophene-2-carbaldehyde, and thiosemicarbazide. The synthesis could involve the following steps:

    Formation of Pyrazole Ring: Condensation of furan-2-carbaldehyde and thiophene-2-carbaldehyde with thiosemicarbazide to form the pyrazole ring.

    Formation of Thiazole Ring: Cyclization of the intermediate with 4-fluoroaniline to form the thiazole ring.

    Final Assembly: Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might lend itself to applications in organic electronics or as a component in advanced polymers.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with fluorophenyl, furan, thiophene, pyrazole, and thiazole rings. Examples include:

  • 4-(4-fluorophenyl)-2-(furan-2-yl)-1,3-thiazole
  • 2-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
  • 4-(4-fluorophenyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole lies in its combination of multiple heterocyclic rings, which can impart unique chemical and physical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H14FN3OS2

Molecular Weight

395.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C20H14FN3OS2/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(18-3-1-9-25-18)11-15(23-24)19-4-2-10-26-19/h1-10,12,17H,11H2

InChI Key

KYYMPAXIKZPOPT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CO5

Origin of Product

United States

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